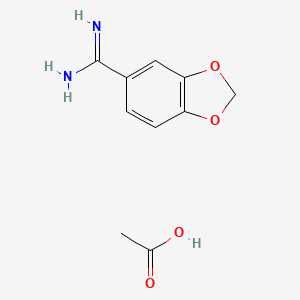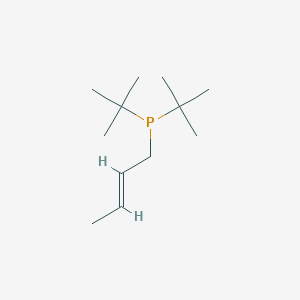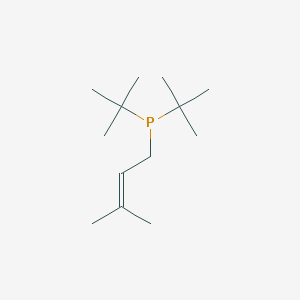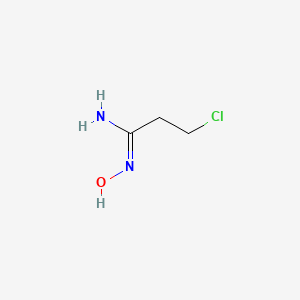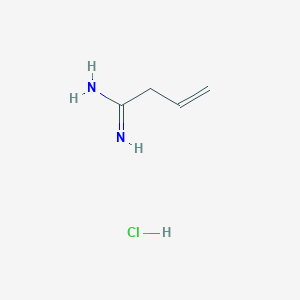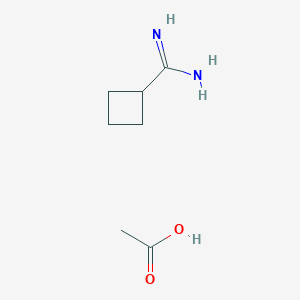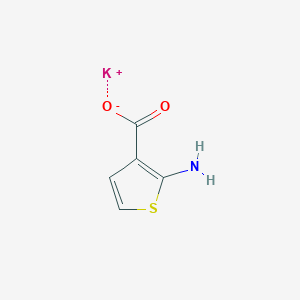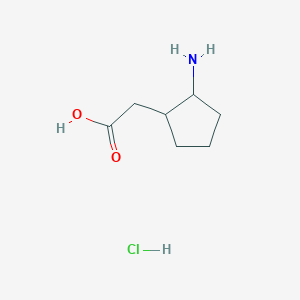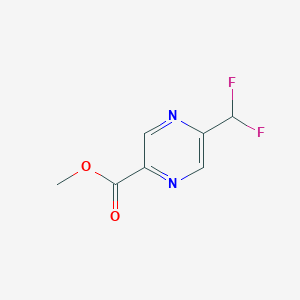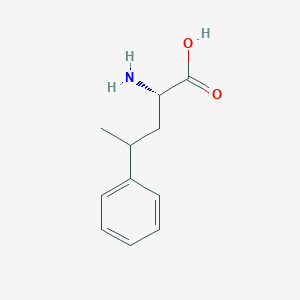
(S)-2-Amino-4-phenyl-pentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Amino-4-phenyl-pentanoic acid, also known as S-2-Amino-4-phenyl-pentanoic acid, is an organic compound that is widely used in a variety of scientific research applications. It is a chiral molecule, meaning that it has two different configurations, and is an important component in many biochemical and physiological processes.
科学研究应用
(S)-2-Amino-4-phenyl-pentanoic acidphenyl-pentanoic acid is widely used in scientific research, particularly in the fields of biochemistry and physiology. It is used as a precursor for the synthesis of several important compounds, such as aminopyridines, aminopyrimidines, and aminopurines. It is also used to study the structure and function of enzymes, as well as to study the effects of drugs on enzymes. In addition, (S)-2-Amino-4-phenyl-pentanoic acidphenyl-pentanoic acid is used in the synthesis of cholesterol esters, which are important components of cell membranes.
作用机制
The exact mechanism of action of (S)-2-Amino-4-phenyl-pentanoic acidphenyl-pentanoic acid is not fully understood. However, it is known to act as an inhibitor of several enzymes, including cyclooxygenase, lipoxygenase, and phospholipase A2. In addition, it is believed to act as an agonist of the serotonin receptor 5-HT2A, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
(S)-2-Amino-4-phenyl-pentanoic acidphenyl-pentanoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase, lipoxygenase, and phospholipase A2, which are involved in the production of prostaglandins and other inflammatory mediators. In addition, it has been shown to act as an agonist of the serotonin receptor 5-HT2A, which is involved in the regulation of mood and behavior.
实验室实验的优点和局限性
The use of (S)-2-Amino-4-phenyl-pentanoic acidphenyl-pentanoic acid in laboratory experiments has several advantages, including its low cost and ease of synthesis. In addition, it is relatively stable and can be stored for long periods of time without degradation. However, there are also some limitations to its use, such as the fact that it is a chiral molecule and can therefore be difficult to separate and purify. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
未来方向
There are a number of potential future directions for research on (S)-2-Amino-4-phenyl-pentanoic acidphenyl-pentanoic acid. These include further investigation into its mechanism of action, as well as the development of more efficient methods for its synthesis and purification. In addition, further research could be done to explore its potential applications in drug design and development, as well as its potential therapeutic uses. Finally, further research could be done to explore its potential effects on other biochemical and physiological processes, such as those involved in metabolism and hormone regulation.
合成方法
(S)-2-Amino-4-phenyl-pentanoic acidphenyl-pentanoic acid is synthesized from the reaction of 2,4-dinitrophenylhydrazine with propanoic acid. This reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide, and is typically performed at a temperature of 40-50°C. The product of this reaction is a mixture of (S)-2-Amino-4-phenyl-pentanoic acidphenyl-pentanoic acid and R-2-Amino-4-phenyl-pentanoic acid, which can then be separated using a variety of techniques, such as chromatography or recrystallization.
属性
IUPAC Name |
(2S)-2-amino-4-phenylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8(7-10(12)11(13)14)9-5-3-2-4-6-9/h2-6,8,10H,7,12H2,1H3,(H,13,14)/t8?,10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZHGQIHRAUVHOE-HTLJXXAVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C(=O)O)N)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C[C@@H](C(=O)O)N)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Amino-4-phenyl-pentanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

